molecular formula C25H19ClFNO4S B11637718 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11637718
M. Wt: 483.9 g/mol
InChI Key: QXUHZIFDCGQQFO-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of functional groups and the thiazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19ClFNO4S

Molecular Weight

483.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H19ClFNO4S/c1-31-22-12-18(6-11-21(22)32-15-17-4-9-20(27)10-5-17)13-23-24(29)28(25(30)33-23)14-16-2-7-19(26)8-3-16/h2-13H,14-15H2,1H3/b23-13-

InChI Key

QXUHZIFDCGQQFO-QRVIBDJDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.